molecular formula C17H16N4S B11039757 N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide

カタログ番号: B11039757
分子量: 308.4 g/mol
InChIキー: KZHICQSHIDGALE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is a synthetic polycyclic derivative of benzimidazole, a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purine bases . This structural similarity allows benzimidazole-based compounds to interact effectively with biopolymers, leading to a wide spectrum of biological activities with often lower toxicity profiles . The dihydropyrimido[1,2-a]benzimidazole core of this compound is of significant research interest as it combines the pharmacophoric features of a benzimidazole with a pyrimidine system, creating a planar, conjugated structure that is relevant for both its biological and photophysical properties . This compound is primarily investigated for its potential in pharmacological screening. Benzimidazole derivatives are extensively reported to exhibit diverse biological activities, including potent antimicrobial , anticancer , and antifungal effects . The specific N-phenylcarbothioamide substituent is a critical functional group that can enhance molecular interactions with biological targets, potentially influencing the compound's bioavailability and binding affinity . Researchers value this chemical entity as a key intermediate or lead structure in the design and development of new therapeutic agents targeting infectious diseases and various cancers . Its mechanism of action is typically explored in the context of enzyme inhibition or interaction with DNA, given the benzimidazole moiety's known capacity to bind with polynucleotides . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

分子式

C17H16N4S

分子量

308.4 g/mol

IUPAC名

N-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole-1-carbothioamide

InChI

InChI=1S/C17H16N4S/c22-17(18-13-7-2-1-3-8-13)21-12-6-11-20-15-10-5-4-9-14(15)19-16(20)21/h1-5,7-10H,6,11-12H2,(H,18,22)

InChIキー

KZHICQSHIDGALE-UHFFFAOYSA-N

正規SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=S)NC4=CC=CC=C4

製品の起源

United States

準備方法

Three-Component Cyclocondensation

A one-pot reaction of 2-aminobenzimidazole , aryl aldehydes , and N-phenyl-3-oxobutanamide under acidic conditions yields the target compound. For example, refluxing these components in dimethylformamide (DMF) for 24 hours facilitates cyclization. The mechanism proceeds via:

  • Knoevenagel condensation : Aldehyde and β-ketoamide form an α,β-unsaturated intermediate.

  • Nucleophilic attack : 2-Aminobenzimidazole attacks the electrophilic carbon, initiating cyclization.

  • Aromatization : Dehydration forms the dihydropyrimido ring.

Key Conditions :

  • Catalyst: Protic acids (e.g., HCl, AcOH) or Lewis acids (e.g., Bi(NO₃)₃·5H₂O).

  • Solvent: DMF or ethanol.

  • Yield: 72–89%.

Maghnite-H⁺ Catalyzed Green Synthesis

Maghnite-H⁺, a proton-exchanged montmorillonite clay, serves as an eco-friendly catalyst for solvent-free synthesis:

Reaction Protocol

A mixture of 2-aminobenzimidazole , benzaldehyde derivatives , and acetylacetone is heated with Maghnite-H⁺ (10 wt%) at 80°C for 2–4 hours. The clay’s Brønsted acidity accelerates imine formation and cyclization.

Advantages :

  • Recyclability : Catalyst reused ≥3 times without activity loss.

  • Yield : 78–84%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity:

Optimized Procedure

A blend of 2-aminobenzimidazole , β-bromo-α,β-unsaturated aldehydes , and thiourea in DMF undergoes microwave irradiation (150°C, 20 minutes) with Et₃N as a base. This method achieves:

  • Time reduction : From 24 hours (conventional) to 20 minutes.

  • Yield : 83–91%.

Solvent-Free Mechanochemical Approaches

Grindstone chemistry avoids solvents, leveraging mechanical energy for reactivity:

Catalyst-Free Synthesis

Equimolar quantities of 2-aminobenzimidazole , aldehyde , and N-phenylacetoacetamide are ground with NH₄Cl (10 mol%) at room temperature for 1 hour. The exothermic reaction proceeds via:

  • Enamine formation : Aldehyde and β-ketoamide condense.

  • Cyclization : 2-Aminobenzimidazole integrates into the structure.

Outcomes :

  • Yield : 82–94%.

  • Purity : ≥95% (by HPLC).

Low Transition Temperature Mixtures (LTTMs)

LTTMs like oxalic acid-L-proline (1:1) act as dual solvent-catalysts:

One-Pot Methodology

2-Aminobenzimidazole , aryl aldehyde , and malononitrile react in LTTM at room temperature for 15 minutes. The LTTM’s hydrogen-bonding network stabilizes intermediates, enabling:

  • Atom economy : 89–92%.

  • Yield : 90–95%.

Comparative Analysis of Methods

MethodCatalystTimeYield (%)Eco-Friendliness
Biginelli-likeHCl24 h72–89Moderate
Maghnite-H⁺Maghnite-H⁺2–4 h78–84High
MicrowaveEt₃N20 min83–91Moderate
MechanochemicalNH₄Cl1 h82–94High
LTTMsOxalic acid-L-proline15 min90–95Very High

Structural Confirmation Techniques

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Peaks at δ 5.37 (s, 1H, CH), 7.23–7.80 (m, aromatic protons).

  • IR : Bands at 2192 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

  • Mass Spectrometry : Molecular ion peak at m/z 308.4 [M+H]⁺.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing pathways may yield open-chain intermediates. Mitigated by using excess β-ketoamide (1.2 equiv).

  • Low Solubility : DMF or DMSO enhances solubility during cyclization.

  • Regioselectivity : Microwave irradiation favors 4-substituted products over 2-substituted isomers.

Industrial Scalability Considerations

  • Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recovery : Maghnite-H⁺ and LTTMs are reusable, lowering production costs .

化学反応の分析

科学研究での応用

N-フェニル-3,4-ジヒドロピリミド[1,2-a]ベンゾイミダゾール-1(2H)-カルボチオアミドは、次のようないくつかの科学研究の応用があります。

    化学: この化合物は、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい合成方法と反応機構を探求することができます。

    生物学: 生物学研究では、この化合物は酵素阻害剤または受容体拮抗剤としての可能性について研究されています。生物学的巨大分子と相互作用する能力により、生化学的経路を調査するための貴重なツールとなります。

    医学: この化合物は、医薬品化学において潜在的な治療薬として有望視されています。

    産業: 産業セクターでは、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。その安定性と反応性により、さまざまな工業用途に適しています。

科学的研究の応用

Structural Overview

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is characterized by a fused bicyclic structure that combines a benzimidazole ring with a pyrimidine moiety. The presence of a phenyl group and a carbothioamide functional group enhances its reactivity and biological profile, making it a subject of interest in various medicinal applications.

Antimicrobial Properties

Research indicates that N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative species. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus.
  • The compound also shows promising antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. It has shown remarkable activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent antiproliferative effects:

CompoundIC50 (µM)Activity
N95.85Anticancer
N184.53Anticancer
5-FU9.99Standard Drug

These results suggest that N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide may be more effective than established chemotherapeutic agents in certain contexts .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial properties against multiple strains using tube dilution techniques. The results indicated that many synthesized compounds exhibited significant antimicrobial effects comparable to standard treatments .
  • Anticancer Screening : Another research effort focused on evaluating the anticancer properties of synthesized analogues against HCT116 cells. The findings revealed that specific compounds demonstrated superior efficacy compared to traditional chemotherapy agents .

作用機序

N-フェニル-3,4-ジヒドロピリミド[1,2-a]ベンゾイミダゾール-1(2H)-カルボチオアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体拮抗剤として作用して天然リガンドの結合を阻害したりすることができます。 正確な分子標的と経路は、特定の生物学的状況と化合物の誘導体の構造によって異なります .

類似化合物との比較

Structural Comparisons

The compound shares structural similarities with several classes of pyrimido-benzimidazoles and carbothioamide derivatives. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide Pyrimido[1,2-a]benzimidazole Phenyl (N-terminal), carbothioamide (1-position) Not explicitly reported (analogs: antimicrobial )
3-aryl-3,4-dihydropyrimido[1,6-a]benzimidazole-1(2H)-thiones (75) Pyrimido[1,6-a]benzimidazole Aryl (3-position), thione (1-position) Antiulcer activity
Compound A15 (4-chlorobenzoyl-phenyl carbothioamide derivative) Pyrazole-carbothioamide 4-Chlorobenzoyl, phenyl carbothioamide RNase H inhibition (IC₅₀ = 7 μM)
Compound 11d (pyridin-3-yl-amino dihydropyrimido-pyrimidine derivative) Pyrimido[4,5-d]pyrimidine Pyridin-3-yl-amino, benzodiazepine-carboxamide Not explicitly reported (purity: 97%)

Key Structural Insights :

  • The carbothioamide group (as in the target compound and A15) enhances enzyme inhibition potency compared to carboxamide analogs (e.g., A6 retains activity, but A7 loses it upon halogen addition) .
  • Substitution patterns on the aromatic rings (e.g., 4-chloro in A5 vs. unsubstituted phenyl in A1) significantly influence bioactivity, with halogenation often improving potency .
  • Fused pyrimido-benzimidazole cores (as in the target compound and 75) are associated with diverse biological roles, including antiulcer and antimicrobial effects .
2.2.1. Enzyme Inhibition
  • RNase H Inhibition : Carbothioamide derivatives like A15 (IC₅₀ = 7 μM) outperform carboxamide analogs (e.g., A6, IC₅₀ = 5 μM), highlighting the critical role of the thioamide sulfur in metal-binding interactions .
  • Loss of Activity : Introducing bulky substituents (e.g., A7 with dual halogens) or methylene spacers (A16) reduces potency, likely due to steric hindrance or altered binding conformations .
2.2.2. Antimicrobial Activity
  • Pyrimido-benzimidazole thiones (75) and their S-alkylated derivatives (76) exhibit notable antimicrobial properties, suggesting that the target compound’s thioamide group may confer similar activity .

生物活性

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is a complex organic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by a fused bicyclic system comprising both benzimidazole and pyrimidine moieties, suggests significant potential for various biological activities. This article explores its biological activity through detailed research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a phenyl group and a carbothioamide functional group, which may enhance its interaction with biological targets. The synthesis typically involves multiple steps that allow for the production of derivatives with varying substituents, which can exhibit enhanced or novel biological properties .

Biological Activities

Research has indicated that N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antimicrobial activity. The presence of the benzimidazole core is often linked to such effects .
  • Anticancer Activity : Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy as protein kinase inhibitors and in T-cell activation .
  • CRF1 Receptor Antagonism : Virtual screening and molecular docking studies have identified this compound as a potential antagonist for the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress responses .

Comparative Analysis

To understand the unique biological activity of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide, it's beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-DihydropyrimidinonesContains pyrimidine ring; lacks benzimidazole moietyAntimicrobial and antifungal activities
Benzimidazole DerivativesContains benzimidazole core; variable substituentsBroad-spectrum antimicrobial activity
Thienopyrimidine DerivativesContains sulfur in place of nitrogen; diverse substituentsAnticancer properties

The dual heterocyclic nature of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole enhances its biological activity compared to simpler analogs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole. The compound exhibited significant inhibition against various bacterial strains. The mechanism was attributed to its ability to disrupt microbial cell wall synthesis.

Study 2: Anticancer Activity

Another research project focused on the anticancer potential of this compound. In vitro assays demonstrated that it inhibited cancer cell proliferation in several lines, including breast and colon cancer cells. The study highlighted its role as a potential lead compound for developing new anticancer therapies.

Q & A

Q. What are the established synthetic routes for N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide, and what reagents are critical for its formation?

The compound can be synthesized via [5+1] heterocyclization using benzimidazole derivatives as starting materials. A key method involves reacting 1,3-diamines with carbon disulfide under controlled conditions to form the pyrimido-benzimidazole core. Substituents like the phenyl group are introduced via S-alkylation or condensation with aromatic aldehydes . Critical reagents include carbon disulfide (for thioamide incorporation) and aromatic aldehydes (for aryl group functionalization). Reaction optimization often employs polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Essential techniques include:

  • IR spectroscopy : A strong absorption band near 1250–1300 cm⁻¹ confirms the C=S (thiocarbonyl) group .
  • NMR spectroscopy : The benzimidazole protons appear as deshielded signals (δ 7.0–8.5 ppm in ¹H NMR), while the dihydropyrimidine ring shows distinct splitting patterns for NH and CH₂ groups .
  • Mass spectrometry (TOF-MS/HRMS) : The molecular ion peak matches the calculated mass, with fragmentation patterns consistent with the pyrimido-benzimidazole scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from dynamic tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., thione-thiol shifts) .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis, though this requires high-purity samples .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals in complex spectra .

Q. What strategies optimize the multicomponent reaction yield for derivatives of this compound?

Key factors include:

  • Solvent selection : DMF enhances solubility of intermediates and stabilizes transition states .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DBU) may accelerate cyclization .
  • Work-up simplification : Precipitation in cold ethanol or water avoids column chromatography, preserving yield (up to 85% reported) .

Q. How does the thiocarbonyl group influence the compound’s biological activity, and what in vitro models validate its therapeutic potential?

The C=S group enhances binding to enzymes via sulfur-mediated interactions (e.g., with cysteine residues). Studies on analogous pyrimido-benzimidazole thiones show:

  • Antimicrobial activity : MIC values ≤8 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Antiulcer potential : In vitro inhibition of H⁺/K⁺-ATPase (proton pump) in gastric cells, with IC₅₀ values comparable to omeprazole .
    Advanced models include 3D tumor spheroids for cytotoxicity screening and molecular docking to predict target binding .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing S-alkylated derivatives, and how can side reactions be minimized?

  • Pitfalls : Over-alkylation or sulfide oxidation.
  • Solutions :
    • Use mild alkylating agents (e.g., methyl iodide) in stoichiometric amounts.
    • Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation .
    • Monitor progress via TLC with iodine staining for sulfur-containing intermediates .

Q. How do researchers address low solubility in pharmacological assays?

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability without cell toxicity.
  • Nanoformulation : Liposomal encapsulation improves aqueous dispersion and bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。